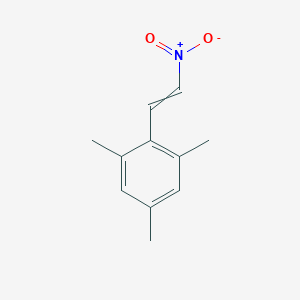
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene, also known as TMB or NitroTMB, is a chemical compound with a molecular formula of C12H13NO2. It is a yellow crystalline solid that is used in scientific research for its unique properties. TMB is commonly used as a substrate in enzyme assays, and it has been studied for its potential as a fluorescent probe for biological imaging. In
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene in enzyme assays involves the oxidation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene by HRP or ALP. HRP catalyzes the oxidation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene by hydrogen peroxide to form a radical cation, which is further oxidized to form a blue-colored product. ALP catalyzes the dephosphorylation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene to form a phenol, which is then oxidized by atmospheric oxygen to form a yellow-colored product. The mechanism of action of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene as a fluorescent probe involves the activation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene by reactive oxygen species (ROS) in living cells. ROS oxidize 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene to form a fluorescent product, which can be detected by fluorescence microscopy.
Efectos Bioquímicos Y Fisiológicos
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has no known direct biochemical or physiological effects on living organisms. However, 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be used to study the activity of enzymes, such as HRP and ALP, which are involved in various biochemical and physiological processes. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can also be used to visualize the localization and dynamics of biomolecules in living cells, providing insights into their functions and interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene in lab experiments include its high sensitivity, low background signal, and compatibility with various detection methods. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is also relatively easy to synthesize and modify, making it a versatile substrate for enzyme assays and fluorescent imaging. However, 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has some limitations, such as its potential toxicity to living cells and its susceptibility to interference from other compounds in complex biological samples.
Direcciones Futuras
There are several future directions for the research and development of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene. One direction is to improve the sensitivity and specificity of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene-based assays by optimizing the reaction conditions and developing new detection methods. Another direction is to explore the potential of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene as a fluorescent probe for in vivo imaging and diagnosis of diseases. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can also be modified to target specific biomolecules or cellular compartments, enabling more precise and selective imaging. Furthermore, 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be conjugated with therapeutic agents, such as drugs or antibodies, to enable targeted delivery and treatment of diseases.
Métodos De Síntesis
The synthesis of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene involves the reaction of 2-nitroethanol with 1,3,5-trimethyl-2-bromobenzene in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene. The yield of 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is widely used in scientific research as a substrate for enzyme assays. It is commonly used as a chromogenic substrate for horseradish peroxidase (HRP) and alkaline phosphatase (ALP) assays. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene is oxidized by HRP or ALP to form a colored product, which can be detected by spectrophotometry. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene has also been studied as a fluorescent probe for biological imaging. 1,3,5-Trimethyl-2-(2-nitroethenyl)benzene can be conjugated with biomolecules, such as proteins or nucleic acids, to enable visualization of their localization and dynamics in living cells.
Propiedades
IUPAC Name |
1,3,5-trimethyl-2-(2-nitroethenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLPYVSGULXDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-2-(2-nitroethenyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

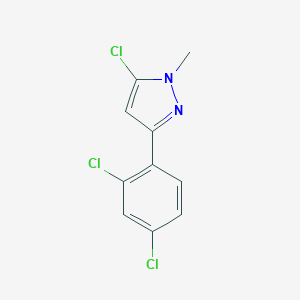
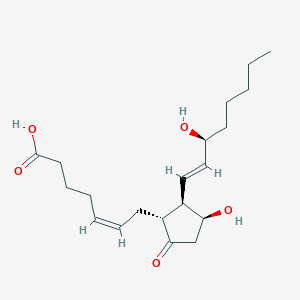
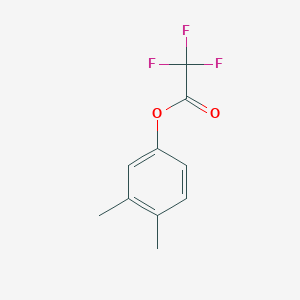
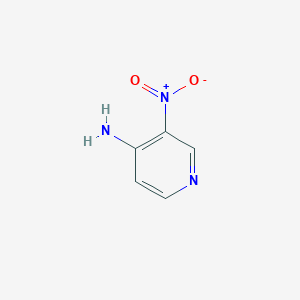
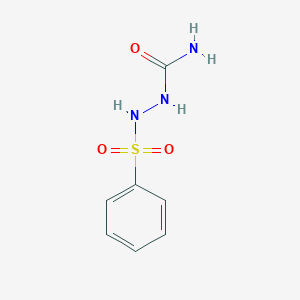
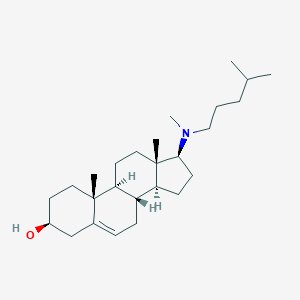
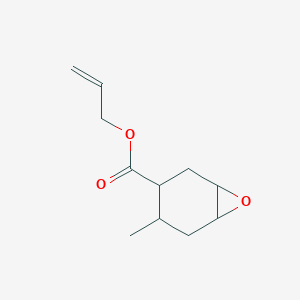

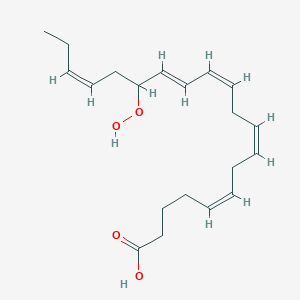
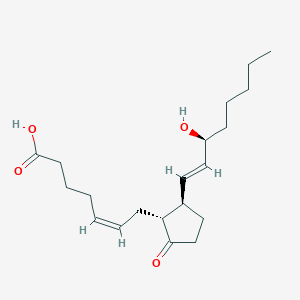
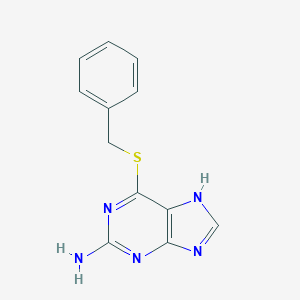
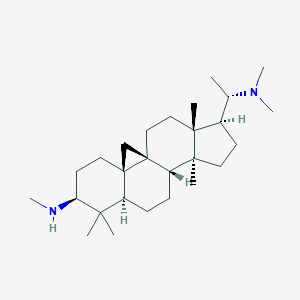
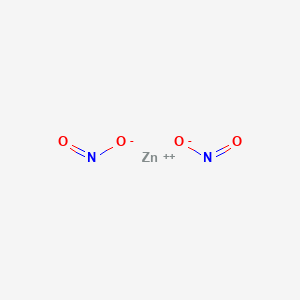
![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)